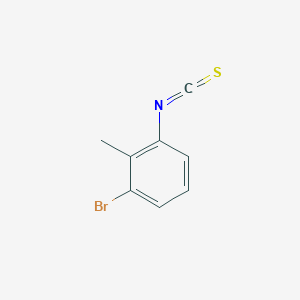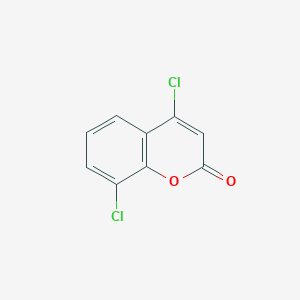
4,8-Dichlorocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dichlorocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals, cosmetics, and agrochemicals. This compound, specifically, is characterized by the presence of chlorine atoms at the 4 and 8 positions of the coumarin ring, which can significantly alter its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichlorocoumarin typically involves the chlorination of coumarin derivatives. One common method is the direct chlorination of 4-hydroxycoumarin using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dichlorocoumarin can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace chlorine atoms with methoxy or hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the coumarin ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the coumarin ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or hydroxyl derivatives, while oxidation can produce quinone derivatives.
Aplicaciones Científicas De Investigación
4,8-Dichlorocoumarin has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4,8-Dichlorocoumarin involves its interaction with specific molecular targets and pathways. The chlorine atoms can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycoumarin: A precursor to many coumarin derivatives, known for its anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with significant biological activities.
4-Chlorocoumarin: Similar to 4,8-Dichlorocoumarin but with only one chlorine atom, affecting its reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other coumarin derivatives. This dual chlorination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Propiedades
Fórmula molecular |
C9H4Cl2O2 |
|---|---|
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
4,8-dichlorochromen-2-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H |
Clave InChI |
VJLQCLCAIFNHSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



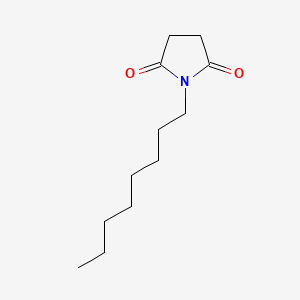
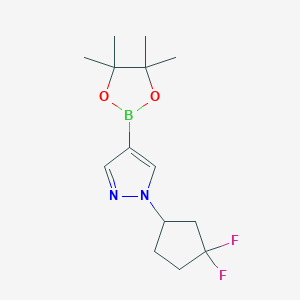
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
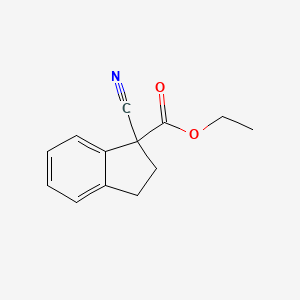
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
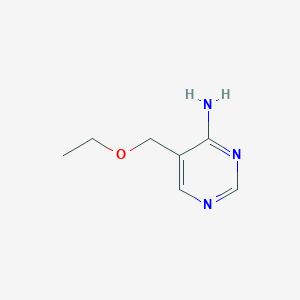

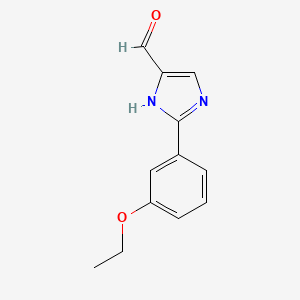
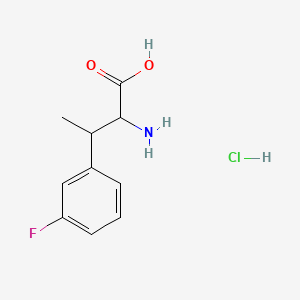
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
